L-Valine, N-(1-L-lysyl-L-prolyl)-
Overview
Description
“L-Valine, N-(1-L-lysyl-L-prolyl)-” is a compound with the molecular formula C16H30N4O4 . It is a tripeptide formed from L-lysine, L-proline, and L-valine residues . It exhibits diverse therapeutic potential and mechanisms of action .
Molecular Structure Analysis
The molecular structure of “L-Valine, N-(1-L-lysyl-L-prolyl)-” is complex, with a molecular formula of C16H30N4O4 . The compound has 3 defined stereocenters .Physical And Chemical Properties Analysis
“L-Valine, N-(1-L-lysyl-L-prolyl)-” has a density of 1.2±0.1 g/cm3, a boiling point of 641.6±55.0 °C at 760 mmHg, and a flash point of 341.8±31.5 °C . It has 8 H bond acceptors, 6 H bond donors, and 9 freely rotating bonds .Scientific Research Applications
Protein Stability
Studies have shown that certain osmolytes, including L-proline and others, stabilize protein structures against thermal denaturation through preferential exclusion from the protein domain, which suggests a non-direct binding mechanism for stabilization. Interestingly, valine itself does not have a stabilizing effect, despite inducing a large protein-preferential hydration, hinting at its unique role in protein interactions and stability in organisms under high osmotic pressure (Arakawa & Timasheff, 1985).
Peptide Synthesis
Research into peptide synthesis has involved the condensation of various amino acids, including L-lysyl-L-prolyl-L-valylamide, to produce complex peptides. This demonstrates the utility of these components in constructing peptides with specific biological activities, highlighting the intricate methods used in peptide synthesis (Boissonnas et al., 1958).
Protein Engineering
Elastin-mimetic protein gels derived from a polypeptide precursor incorporating Lys-25 sequences have been developed to understand the effects of molecular architecture on gel properties. These studies shed light on the potential applications of engineered proteins in biomaterials, demonstrating how specific amino acid sequences, including lysine, proline, and valine, can influence the physical properties of protein-based materials (McMillan & Conticello, 2000).
Biochemical Studies
The metabolism of amino acids like valine and proline by microorganisms highlights their roles in biochemical processes, such as the production of specific fatty acids that enhance cellulose digestion. This underlines the importance of these amino acids in microbial metabolism and potentially in biotechnological applications (Dehority et al., 1958).
properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N4O4/c1-10(2)13(16(23)24)19-14(21)12-7-5-9-20(12)15(22)11(18)6-3-4-8-17/h10-13H,3-9,17-18H2,1-2H3,(H,19,21)(H,23,24)/t11-,12-,13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPZCHGIWAQVKQ-AVGNSLFASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80987067 | |
Record name | N-[Hydroxy(1-lysylpyrrolidin-2-yl)methylidene]valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80987067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Valine, N-(1-L-lysyl-L-prolyl)- | |
CAS RN |
67727-97-3 | |
Record name | Msh (11-13) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067727973 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[Hydroxy(1-lysylpyrrolidin-2-yl)methylidene]valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80987067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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